molecular formula C15H21N3O3 B7165772 N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine

Cat. No.: B7165772
M. Wt: 291.35 g/mol
InChI Key: YSZBXDHSPJOWIG-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine is a complex organic compound characterized by its unique bicyclic structure and nitropyridine moiety

Properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-8-7-9(2)16-14(11(8)18(19)20)17-12-10-5-6-21-13(10)15(12,3)4/h7,10,12-13H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZBXDHSPJOWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])NC2C3CCOC3C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions to form the oxabicycloheptane core.

    Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration of a suitable pyridine precursor, followed by coupling with the bicyclic core through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitropyridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized nitropyridine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and nitropyridine derivatives.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its bicyclic structure and nitropyridine moiety could interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The nitropyridine group is known to exhibit biological activity, which could be harnessed in drug development.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, where its unique structural features impart desirable properties like rigidity or chemical resistance.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitropyridine moiety could participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-aminopyridin-2-amine: Similar structure but with an amino group instead of a nitro group.

    N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4,6-dimethyl-3-chloropyridin-2-amine: Contains a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its amino or chloro analogs

This detailed overview provides a comprehensive understanding of N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-4,6-dimethyl-3-nitropyridin-2-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

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